molecular formula C17H16N2O2 B13714557 6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B13714557
M. Wt: 280.32 g/mol
InChI Key: OAUUUMCTQAEEIJ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the class of benzimidazoles, which are known for their diverse biological activities. This compound features a benzyloxy group attached to the benzimidazole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with cyclopropyl isocyanate in the presence of a base, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a benzyloxy group.

    5,6-Dimethylbenzimidazole: Contains methyl groups instead of a benzyloxy group.

Uniqueness

6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the benzyloxy group, which can enhance its biological activity and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-cyclopropyl-5-phenylmethoxy-1H-benzimidazol-2-one

InChI

InChI=1S/C17H16N2O2/c20-17-18-15-9-8-14(10-16(15)19(17)13-6-7-13)21-11-12-4-2-1-3-5-12/h1-5,8-10,13H,6-7,11H2,(H,18,20)

InChI Key

OAUUUMCTQAEEIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)OCC4=CC=CC=C4)NC2=O

Origin of Product

United States

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